molecular formula C9H8N2O3 B12824327 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12824327
M. Wt: 192.17 g/mol
InChI Key: ZSOLPDHMOIDVJA-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the imidazole ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methyl-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-4-5(8(12)13)2-3-6-7(4)11-9(14)10-6/h2-3H,1H3,(H,12,13)(H2,10,11,14)

InChI Key

ZSOLPDHMOIDVJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)N2)C(=O)O

Origin of Product

United States

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